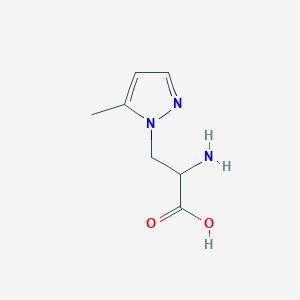

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Description

2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a non-proteinogenic α-amino acid derivative featuring a pyrazole ring substituted with a methyl group at the 5-position. Its structure combines the amino acid backbone (α-amino and carboxylic acid groups) with a heterocyclic pyrazole moiety, which may confer unique physicochemical and biological properties. Such derivatives are of interest in medicinal chemistry due to pyrazole's prevalence in bioactive molecules, though specific applications for this compound remain underexplored in the literature.

Propriétés

Formule moléculaire |

C7H11N3O2 |

|---|---|

Poids moléculaire |

169.18 g/mol |

Nom IUPAC |

2-amino-3-(5-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-5-2-3-9-10(5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |

Clé InChI |

IIFYOJFSOGKDEF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=NN1CC(C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methyl-1H-pyrazole with a suitable amino acid derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Applications De Recherche Scientifique

2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence

Mécanisme D'action

The mechanism of action of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid with analogous compounds, focusing on structural features, physicochemical properties, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole-Containing Amino Acid Derivatives

Structural Analysis

- Pyrazole Substitution : The target compound’s 5-methyl group contrasts with electron-withdrawing (e.g., nitro in ) or bulky substituents (e.g., CF3 in ). Methyl groups enhance lipophilicity and may improve membrane permeability compared to polar nitro or bromo groups.

Physicochemical Properties

- Solubility: Methyl and CF3 groups (e.g., ) increase lipophilicity, whereas nitro or carboxylic acid groups (e.g., ) enhance polarity. The target compound’s solubility in aqueous media is likely moderate, influenced by its ionizable amino and carboxyl groups.

- Spectroscopic Data: While direct NMR/IR data for the target compound are unavailable, analogs like (S)-2-amino-3-[5′-(4″-nitrophenyl)pyrazol-3′-yl]propanoic acid show characteristic peaks (e.g., C=O at 1716 cm⁻¹ in IR, aromatic protons at δ 7.14–8.29 in ¹H NMR) , which may differ for methyl-substituted pyrazoles due to reduced electron-withdrawing effects.

Activité Biologique

2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, with the CAS number 1343081-47-9, is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- Structure : The compound features an amino group, a propanoic acid moiety, and a 5-methyl-1H-pyrazolyl substituent, which contributes to its biological properties.

Research indicates that 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid exhibits various biological activities, primarily through:

- Inhibition of Enzymatic Activity : It has been identified as a potent inhibitor of meprin α, a metalloproteinase involved in several pathological conditions including cancer and vascular diseases .

- Modulation of Signaling Pathways : The compound may influence cell signaling pathways that regulate proliferation and apoptosis in cancer cells.

Therapeutic Applications

The compound's biological activity suggests potential applications in:

- Cancer Therapy : Due to its inhibitory effects on meprin α, it may be useful in treating colorectal and hepatocellular cancers where meprin α plays a pro-migratory role .

- Cardiovascular Diseases : Its role in modulating proteolytic activity may have implications for treating conditions like arteriosclerosis and cardiac remodeling .

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of pyrazole compounds, including 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, showed significant inhibition of cancer cell lines such as HeLa and HCT116. The IC50 values indicated potent antiproliferative effects .

- Mechanistic Insights : Further research highlighted the structural modifications of pyrazole derivatives that enhanced selectivity towards specific targets like CDK2 and CDK9, suggesting that similar strategies could optimize the efficacy of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid in clinical settings .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.